3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid

Catalog No.
S3322009
CAS No.
1071914-67-4
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(dimethylamino)methyl]-1H-indole-5-carboxylic a...

CAS Number

1071914-67-4

Product Name

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid

IUPAC Name

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-14(2)7-9-6-13-11-4-3-8(12(15)16)5-10(9)11/h3-6,13H,7H2,1-2H3,(H,15,16)

InChI Key

JGGQJPRYDTUQHH-UHFFFAOYSA-N

SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)O

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)O

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid is an indole derivative with the molecular formula C₁₂H₁₄N₂O₂. It features a dimethylamino group attached to a methylene bridge connected to the indole ring system, along with a carboxylic acid functional group. This compound is notable for its potential pharmacological properties and serves as a building block in medicinal chemistry.

Typical of carboxylic acids and indole derivatives:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: It can react with amines to form amides, which may enhance its biological activity.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Research has indicated that 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid exhibits promising biological activities:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Neuroprotective Effects: Its structure suggests potential interactions with neurotransmitter systems, possibly offering neuroprotective benefits.
  • Antimicrobial Activity: Some derivatives of this compound show efficacy against various microbial strains.

Several methods have been reported for synthesizing 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid:

  • Mannich Reaction: This involves the reaction of indole derivatives with formaldehyde and dimethylamine, leading to the formation of the target compound.
  • Carboxylation Reactions: Indoles can be carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
  • Direct Functionalization: Methods such as the Vilsmeier-Haack reaction can be employed to introduce the carboxylic acid functionality directly onto the indole ring.

The applications of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid span several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in oncology and neurology.
  • Chemical Biology: Used as a probe in biochemical assays due to its ability to interact with biological macromolecules.
  • Material Science: Potential applications in creating novel materials due to its chemical reactivity.

Interaction studies have focused on the binding affinities of this compound with various biological targets:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors have shown potential modulation effects.
  • Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes involved in metabolic pathways related to cancer progression.

Several compounds share structural similarities with 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
1H-Indole-3-carboxylic AcidIndole ring with carboxylic acidDirect activator of certain receptors .
3-Methyl-1H-indole-5-carboxylic AcidMethyl substitution on indoleExhibits different pharmacological properties .
5-Hydroxyindoleacetic AcidHydroxyl group on indoleMetabolite of serotonin; involved in neurotransmission.

The uniqueness of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid lies in its specific combination of functional groups and its potential for diverse biological activity, distinguishing it from other indole derivatives.

XLogP3

-0.9

Dates

Modify: 2023-08-19

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